molecular formula C6H13BaO9P+2 B12668076 barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate CAS No. 14288-73-4

barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate

Katalognummer: B12668076
CAS-Nummer: 14288-73-4
Molekulargewicht: 397.46 g/mol
InChI-Schlüssel: DJBNYGRIFMIHIS-RWOHWRPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its unique structure, which includes a barium ion complexed with a phosphorylated sugar derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate typically involves the phosphorylation of galactose derivatives. The reaction conditions often require the presence of a phosphorylating agent such as phosphoric acid or its derivatives. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as electrocatalysis and photoelectrocatalysis. For instance, barium hydrogen phosphate thin films can be electrodeposited on substrates like fluorine-doped tin oxide, which are then used in various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce a variety of phosphorylated compounds .

Wirkmechanismus

The mechanism of action of barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for enzymes involved in phosphorylation, leading to the formation of phosphorylated intermediates that play crucial roles in various biochemical processes . The barium ion may also influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(2R,3R,4S,5S)-3,4,5,6-Tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate:

    [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate:

Uniqueness

Barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

14288-73-4

Molekularformel

C6H13BaO9P+2

Molekulargewicht

397.46 g/mol

IUPAC-Name

barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/t4-,5-,6-;/m1./s1

InChI-Schlüssel

DJBNYGRIFMIHIS-RWOHWRPJSA-N

Isomerische SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Ba+2]

Kanonische SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Ba+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.